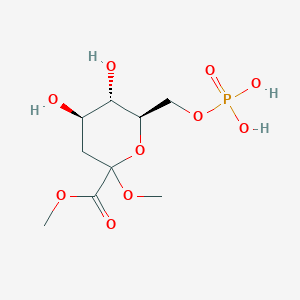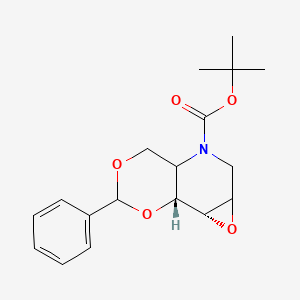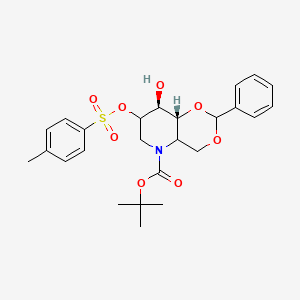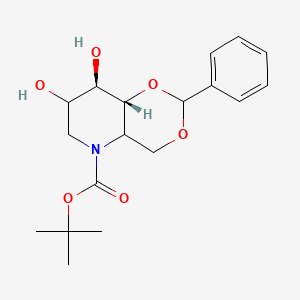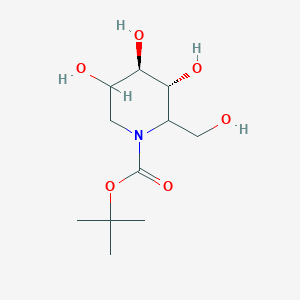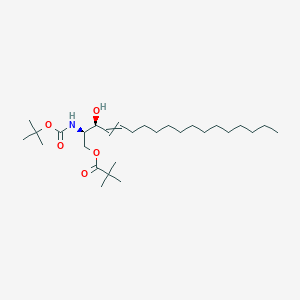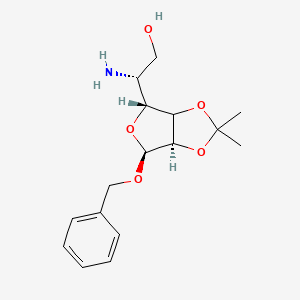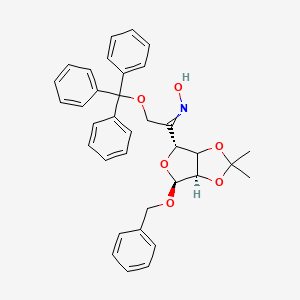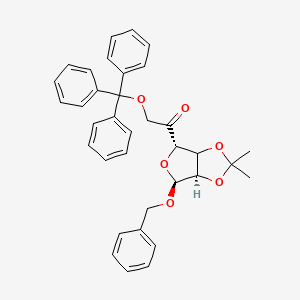![molecular formula C₂₄H₂₃ClO₂ B1140237 4-[1-[4-(2-Chloroethoxy)phenyl]-2-phenylbut-1-enyl]phenol CAS No. 119757-57-2](/img/structure/B1140237.png)
4-[1-[4-(2-Chloroethoxy)phenyl]-2-phenylbut-1-enyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 4-[1-[4-(2-Chloroethoxy)phenyl]-2-phenylbut-1-enyl]phenol involves multiple steps, including etherization, reduction, dizaotization, and hydrolysis reactions. An efficient multigram-scale synthesis of 4-(ω-chloroalkoxy)phenols, which are structurally related to our compound of interest, has been proposed, achieving yields greater than 70% from starting materials like 4-hydroxybenzaldehyde (Zinin et al., 2017).
Molecular Structure Analysis
Molecular structure determination using X-ray crystallography has been extensively utilized for compounds with similar structural features. For instance, biomolecular docking, synthesis, crystal structure, and bioassay studies of structurally related tetrazoles have been conducted, revealing their crystallization in the monoclinic space group and detailed cell parameters (Al-Hourani et al., 2020).
Chemical Reactions and Properties
Chemical reactions involving 4-[1-[4-(2-Chloroethoxy)phenyl]-2-phenylbut-1-enyl]phenol derivatives may include oxidative polymerization and etherification processes. For example, oxidative polymerization of phenolic derivatives has been catalyzed by enzymes such as horseradish peroxidase, producing polymers with unique properties (Turac & Sahmetlioglu, 2010).
Applications De Recherche Scientifique
Antioxidant and Therapeutic Roles
Phenolic compounds like Chlorogenic Acid (CGA) are renowned for their antioxidant activity, offering protection against oxidative stress and various diseases. CGA, for example, exhibits a wide array of therapeutic roles including anti-inflammatory, cardioprotective, and neuroprotective effects. It is also involved in modulating lipid metabolism and glucose regulation, which can be beneficial in treating metabolic disorders such as diabetes and obesity (M. Naveed et al., 2018). The inclusion of phenolic compounds in food, either as additives or nutraceuticals, is supported by their health-promoting properties and their role in the prevention and treatment of metabolic syndrome (Jesús Santana-Gálvez et al., 2017).
Environmental and Toxicological Considerations
Environmental studies have focused on the occurrence and impact of synthetic phenolic antioxidants (SPAs), which are widely used to retard oxidative reactions in various products. Despite their beneficial roles, SPAs raise concerns due to their potential toxicity and presence in environmental matrices, necessitating further research into their effects and the development of safer alternatives (Runzeng Liu & S. Mabury, 2020).
Applications in Food Science
The functionality, bioavailability, and sensory attributes of fortified foods can be significantly improved through the use of phenolics-loaded nanocarriers. This innovative approach addresses the challenges associated with the direct use of phenolics, such as poor solubility and instability, enhancing their practical applications in the food industry (Mojtaba Delfanian & M. Sahari, 2020).
Safety And Hazards
Propriétés
IUPAC Name |
4-[1-[4-(2-chloroethoxy)phenyl]-2-phenylbut-1-enyl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClO2/c1-2-23(18-6-4-3-5-7-18)24(19-8-12-21(26)13-9-19)20-10-14-22(15-11-20)27-17-16-25/h3-15,26H,2,16-17H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDLAEGCSWYNGSD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCCl)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[1-[4-(2-Chloroethoxy)phenyl]-2-phenylbut-1-enyl]phenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

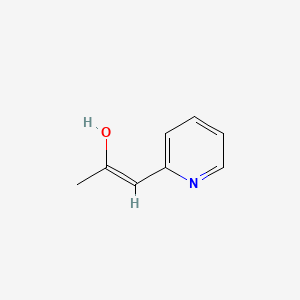
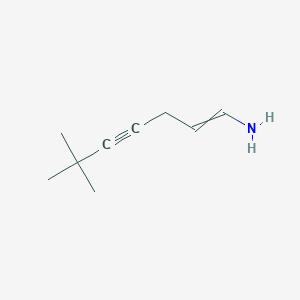
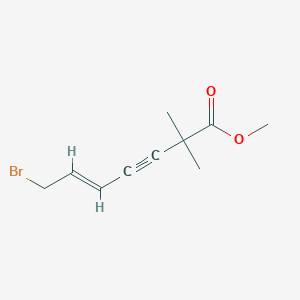
![Butanoic acid, 3-hydroxy-2,2-dimethyl-, 1,2,3,7,8,8a-hexahydro-3,7-dimethyl-8-[2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl]-1-naphthalenyl ester](/img/structure/B1140161.png)
